N-(2-benzoylphenyl)-3-nitrobenzamide
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Overview
Description
N-(2-benzoylphenyl)-3-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzoyl group attached to a phenyl ring, which is further connected to a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoylphenyl)-3-nitrobenzamide typically involves the reaction of 2-aminobenzophenone with 3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow chemistry techniques. This approach allows for the efficient and controlled production of the compound by continuously feeding the reactants into a flow reactor. The reaction conditions, such as temperature, pressure, and flow rate, can be precisely controlled to optimize the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoylphenyl)-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The phenyl ring can undergo oxidation reactions to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: N-(2-aminophenyl)-3-nitrobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: Quinones or other oxidized derivatives of the phenyl ring.
Scientific Research Applications
N-(2-benzoylphenyl)-3-nitrobenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-(2-benzoylphenyl)-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl and nitrobenzamide moieties can form hydrogen bonds and other non-covalent interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The exact molecular pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
N-(2-benzoylphenyl)-3-nitrobenzamide can be compared with other similar compounds, such as:
N-(2-benzoylphenyl)acetamide: Similar structure but with an acetamide group instead of a nitrobenzamide group.
N-(2-benzoylphenyl)oxalamate: Contains an oxalamate group, which can form three-center hydrogen bonds.
N1,N2-bis(2-benzoylphenyl)oxalamide: A bis-substituted derivative with two benzoylphenyl groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(2-benzoylphenyl)-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O4/c23-19(14-7-2-1-3-8-14)17-11-4-5-12-18(17)21-20(24)15-9-6-10-16(13-15)22(25)26/h1-13H,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFTSNVRUGSTPOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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